Propane-1-sulfonothioic O-acid

Antimicrobial Resistance Aquaculture Gram-Negative Bacteria

Sourcing challenges for functionalized organosulfur catalyst precursors often delay heterogeneous catalysis R&D. Propane-1-sulfonothioic O-acid (CAS 61145-87-7) directly resolves this as a critical building block for immobilized catalytic systems. - Enables covalent attachment to functionalized supports (e.g., silica-coated magnetic nanoparticles) via its free sulfonic acid group, creating reusable catalysts. - Derived catalyst (PTPSA@SiO₂-Fe₃O₄) demonstrated 96% yield in cycle 1 for synthesizing dihydrotetrazolo[1,5-a]pyrimidines under solvent-free conditions, retaining 88% yield after 6 cycles. - Supports green chemistry initiatives by reducing waste and improving process economics in multicomponent organic syntheses.

Molecular Formula C3H8O2S2
Molecular Weight 140.23 g/mol
CAS No. 61145-87-7
Cat. No. B14595572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1-sulfonothioic O-acid
CAS61145-87-7
Molecular FormulaC3H8O2S2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCCS(=O)(=S)O
InChIInChI=1S/C3H8O2S2/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)
InChIKeyMNTXWEUAWXSXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propane-1-sulfonothioic O-acid: Compound Overview


Propane-1-sulfonothioic O-acid (CAS 61145-87-7), also identified as 1-Propanesulfonothioic acid, is an organosulfur compound with the molecular formula C3H8O2S2 and a molecular weight of approximately 140.23 g/mol [1]. It is a sulfonothioic acid, characterized by a sulfonic acid group and a thioester functional group, which positions it as a versatile intermediate for researchers in organic and synthetic chemistry [1]. This compound and its structurally related derivatives, specifically S-propyl propane-1-sulfonothioate (PTSO, CAS 1113-13-9), are naturally derived from *Allium* species such as garlic and onion . While the O-acid (CAS 61145-87-7) is primarily documented as a catalyst precursor and synthetic building block [2], its S-propyl ester form (PTSO) has been extensively characterized for its antimicrobial properties and is recognized as a safe food flavoring agent (FEMA 4263) by the FDA [3][4].

Procurement Risks for the O-acid: PTSO vs. PTS


Substituting the S-propyl propane-1-sulfonothioate (PTSO, CAS 1113-13-9) or the related thiosulfinate (PTS, CAS 1948-52-3) for the O-acid form (CAS 61145-87-7) introduces significant functional and structural risks that can compromise experimental outcomes. The O-acid's free -OH group is essential for its primary application as a catalyst precursor, enabling covalent immobilization onto functionalized supports like magnetic nanoparticles to create reusable catalytic systems [1]. In contrast, PTSO is a fully esterified thiosulfonate with distinct stability, solubility, and antimicrobial properties . Crucially, research confirms that even the structurally similar PTSO and PTS are not interchangeable; they exhibit divergent stability profiles and bioactivity, with PTSO demonstrating consistently superior antibacterial and antiparasitic efficacy [2][3]. The following quantitative evidence demonstrates why precise selection of the correct sulfur oxidation state (thiosulfonate vs. thiosulfinate) and esterification status (O-acid vs. S-propyl ester) is essential for reproducible scientific and industrial applications.

Quantitative Evidence: O-acid Immobilization & PTSO Bioactivity


PTSO vs. PTS: Antibacterial Efficacy Against Y. ruckeri

In a 2026 study assessing organosulfur compounds against salmonid pathogens, Propyl-Propane-Thiosulfonate (PTSO, the S-propyl ester of Propane-1-sulfonothioic O-acid) exhibited superior antibacterial activity compared to its thiosulfinate analog Propyl-Propane-Thiosulfinate (PTS). PTSO showed a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against Yersinia ruckeri, whereas PTS was inactive at the highest tested concentration of 8 mg/mL [1]. This represents a greater than 16-fold improvement in potency.

Antimicrobial Resistance Aquaculture Gram-Negative Bacteria

PTSO vs. PTS: Broad-Spectrum Fish Pathogen Activity

The same comparative study highlighted PTSO's broad-spectrum antimicrobial advantage. Against Lactococcus garvieae, PTSO achieved an MIC of 1 mg/mL, a 4-fold improvement over PTS (MIC = 4 mg/mL). Against Aeromonas salmonicida, PTSO recorded an MIC of 2 mg/mL, a 2-fold improvement over PTS (MIC = 4 mg/mL) [1]. These quantifiable differences across multiple bacterial species underscore PTSO's consistently higher potency.

Fish Health Pathogen Control Organosulfur Biocides

Reusable Catalyst: Sustained Yield Across Cycles

A derivative of Propane-1-sulfonothioic O-acid, namely 3-(propylthio)propane-1-sulfonic acid, was successfully immobilized onto functionalized magnetic nanoparticles to create a reusable catalyst (PTPSA@SiO₂-Fe₃O₄) [1]. This catalyst was employed in the one-pot synthesis of dihydrotetrazolo[1,5-a]pyrimidines. The catalyst demonstrated excellent recyclability, maintaining high product yields (88-96%) across six consecutive reaction cycles under solvent-free conditions [1]. The yield remained at 88% by the sixth cycle.

Green Chemistry Heterogeneous Catalysis Magnetic Nanoparticles

PTSO vs. Allyl Thiosulfonate: Stability & Spectrum

Comparative analysis of organosulfur compounds indicates that 1-Propanesulfonothioic acid, S-propyl ester (PTSO) possesses higher stability and a broader spectrum of antimicrobial activity than the related allyl thiosulfonate . While allyl thiosulfonate exhibits effective but narrower antimicrobial action and variable stability, PTSO is characterized by high stability and broad-spectrum efficacy against both bacteria and fungi . The propyl propane thiosulfinate (PTS) analog, while sharing similar activity to PTSO, is notably less stable.

Natural Preservatives Food Safety Stability Screening

Propane-1-sulfonothioic O-acid & PTSO: Application Scenarios


Green Chemistry & Heterogeneous Catalysis

Procure Propane-1-sulfonothioic O-acid (CAS 61145-87-7) as the precursor for synthesizing immobilized acid catalysts. The compound's free sulfonic acid group enables covalent attachment to functionalized supports like silica-coated magnetic nanoparticles, yielding a reusable catalyst (PTPSA@SiO₂-Fe₃O₄) [1]. As demonstrated in the synthesis of dihydrotetrazolo[1,5-a]pyrimidines under solvent-free conditions, this catalyst can be recovered and reused for at least six cycles while maintaining high yields (96% in cycle 1; 88% in cycle 6) [1]. This application is ideal for labs seeking to reduce waste and improve process economics in multicomponent organic syntheses.

Aquaculture Feed Additive & Pathogen Control

For in vivo studies on salmonid disease management, procuring the S-propyl ester derivative (PTSO, CAS 1113-13-9) is warranted by its proven efficacy. In rainbow trout trials, diets supplemented with PTS/PTSO combinations led to enhanced survival rates under controlled pathogen challenges [1]. The quantitative in vitro superiority of PTSO over its thiosulfinate analog (PTS) against key fish pathogens like *Yersinia ruckeri* (MIC 0.5 mg/mL vs. >8 mg/mL) and *Lactococcus garvieae* (MIC 1 mg/mL vs. 4 mg/mL) supports its inclusion in feed formulations aimed at reducing antibiotic reliance [1].

Natural Food Preservative & Flavor Ingredient

PTSO (CAS 1113-13-9) is an established food flavoring agent (FEMA 4263) recognized as GRAS (Generally Recognized As Safe) [1]. Its characteristic garlic/onion aroma and high stability make it suitable for developing savory and meaty flavor profiles [2]. Beyond flavor, its broad-spectrum antimicrobial activity against foodborne pathogens like *Salmonella* and *E. coli* positions it as a dual-function natural preservative. Studies have shown significant reduction in bacterial counts at concentrations as low as 0.5%, offering a clean-label alternative to synthetic preservatives [3].

Antimicrobial Resistance (AMR) Research

The demonstrated in vitro bactericidal activity of PTSO against carbapenem-resistant (CAR-R) Enterobacteriaceae and *A. baumannii* isolates validates its procurement for AMR research programs [1]. The compound's efficacy against multidrug-resistant Gram-negative bacteria, with no significant difference in activity compared to carbapenem-susceptible (CAR-S) isolates, highlights its potential as a novel scaffold for developing agents against hospital-acquired infections [1]. This scenario is particularly relevant for labs focused on discovering next-generation antimicrobials that bypass existing resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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